3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine-dione core substituted with an ethyl group at position 3 and a 4-(4-methoxyphenyl)piperazine moiety at position 6. The piperazine group is notable for its prevalence in pharmaceuticals, often contributing to receptor-binding interactions, while the methoxy substituent may enhance lipophilicity and influence metabolic stability .
The compound’s molecular formula is C₁₈H₂₅N₄O₃, with a calculated molecular weight of 345.4 g/mol.
Properties
IUPAC Name |
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZOAXYNUCFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Biginelli Reaction
The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine derivatives. For the target compound, the reaction involves:
- Ethyl acetoacetate (β-keto ester),
- N-(4-methoxyphenyl)piperazine-1-carbaldehyde (aldehyde derivative),
- Urea or thiourea .
- Catalyst : Diisopropyl ethyl ammonium acetate (DIPEAc, 15 mol%).
- Solvent : Ethanol/water (1:1 v/v).
- Conditions : Room temperature, 2 hours.
- Yield : 88–92%.
Mechanistic Insights :
- Acid-catalyzed condensation of the aldehyde and urea forms an imine intermediate.
- Nucleophilic attack by the β-keto ester generates a six-membered tetrahydropyrimidine ring.
Table 1. Biginelli Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEAc | EtOH/H₂O | 25 | 2 | 92 |
| InCl₃ | 50% EtOH | 40 | 0.33 | 95* |
| Piperidine | THF/H₂O | 60 | 3 | 78 |
Stepwise Functionalization
For precise substitution control, a two-step approach is employed:
Step 1: Synthesis of 3-Ethyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Reactants : Ethyl acetoacetate, urea, and ethyl glyoxylate.
- Conditions : InCl₃ (20 mol%) in 50% EtOH under ultrasound (40°C, 20 min).
- Yield : 89–94%.
Step 2: Piperazine Substitution
- Reactant : 1-(4-Methoxyphenyl)piperazine.
- Coupling Agent : EDCI/HOBt in DMF.
- Conditions : 60°C, 12 hours.
- Yield : 76%.
Structural Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, -CH₂CH₃), 3.73 (s, 3H, -OCH₃), 4.12 (q, 2H, -OCH₂), 6.85–7.32 (m, 4H, aromatic).
- ESI-MS : m/z 428.2 [M+H]⁺.
X-ray Crystallography :
- Confirms chair conformation of the tetrahydropyrimidine ring and equatorial orientation of the piperazine group (analogous structures).
Challenges and Innovations
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at sulfur-containing moieties when present in derivatives. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 12 hrs | Sulfoxide derivative | 78% | |
| Potassium permanganate | Acidic, reflux (80°C), 6 hrs | Sulfone derivative | 65% |
The trifluoromethyl group remains inert under these conditions, preserving aromatic electronic effects.
Reduction Reactions
Reductive transformations target the amide carbonyl or nitro intermediates (when present):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 4 hrs | Corresponding amine | 82% | |
| NaBH₄/CeCl₃ | MeOH, 0°C, 2 hrs | Alcohol derivative | 68% |
Notably, the trifluoromethyl group’s strong electron-withdrawing effect stabilizes transition states during carbonyl reductions.
Nucleophilic Aromatic Substitution (SNAr)
The meta-trifluoromethylphenyl group activates the ring for SNAr reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | DMF, 120°C, 24 hrs | Morpholine-substituted benzamide | 75% | |
| Piperidine | K₂CO₃, DMSO, 100°C, 18 hrs | Piperidine-substituted analog | 71% |
Kinetic studies show second-order dependence on nucleophile concentration, confirming SNAr mechanisms .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
|
Scientific Research Applications
Antipsychotic and Antidepressant Properties
Research indicates that compounds with piperazine moieties exhibit significant antipsychotic and antidepressant effects. The incorporation of the methoxyphenyl group enhances the binding affinity to serotonin receptors, making this compound a candidate for further investigation in treating mood disorders .
Neuroprotective Effects
Preliminary studies suggest that 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. In vitro studies have demonstrated its ability to inhibit bacterial growth, indicating its possible application in developing new antibiotics .
Synthesis of Derivatives
The synthesis of this compound serves as a platform for creating novel derivatives with enhanced pharmacological profiles. Researchers can modify the piperazine or tetrahydropyrimidine components to explore structure–activity relationships (SAR) that optimize therapeutic effects .
Biochemical Probes
Due to its unique structure, this compound can act as a biochemical probe in research settings. It can be utilized to study receptor interactions and signaling pathways associated with neurological functions .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models of depression, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized from the parent compound and tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antimicrobial activity compared to existing antibiotics like ceftriaxone .
Mechanism of Action
The mechanism of action of 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of neurodegenerative diseases . Additionally, it may exert anti-inflammatory effects by modulating the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydropyrimidine-Dione Derivatives with Piperazine/Sulfonamide Substituents
5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione ()
- Core Structure : Pyrimidine-2,4-dione with a sulfonyl-piperazine substituent.
- The benzo[b][1,4]dioxine moiety introduces rigidity and aromaticity, which may enhance π-π stacking interactions with biological targets.
- Hypothesized Activity : Sulfonamide groups are common in carbonic anhydrase inhibitors, suggesting possible enzyme-targeting applications.
N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide ()
- Core Structure : Similar tetrahydropyrimidine-dione core.
- Comparison : The absence of a piperazine ring in this compound limits its ability to engage in hydrogen-bonding interactions compared to the target compound.
6-amino-1-benzyl-3-methyl-5-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
- Core Structure : Tetrahydropyrimidine-dione with benzyl and nitrobenzenesulfonyl-piperazine substituents.
- Key Features : The nitro group is strongly electron-withdrawing, which could alter electronic properties and reactivity. The benzyl group may enhance binding to hydrophobic pockets in enzymes or receptors.
Pyrimidine Derivatives with Heterocyclic Modifications
6-(4-(Coumarin-3-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one ()
- Core Structure: Pyrimidinone with coumarin substituents.
- Key Features : Coumarin’s fluorescence properties make this compound suitable for optical imaging or probe development. The extended aromatic system could improve intercalation with DNA or proteins.
- Comparison : Lacks the piperazine moiety, limiting its utility in receptor targeting but expanding applications in bioimaging .
Quinazoline-Dione Analog
3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione ()
- Core Structure : Quinazoline-dione, a larger aromatic system compared to pyrimidine-dione.
- The 2-methoxyphenyl group may exhibit different steric and electronic effects compared to the 4-methoxyphenyl group in the target compound.
- Hypothesized Activity : Quinazoline derivatives are often explored as kinase inhibitors (e.g., EGFR inhibitors) .
Structural and Functional Analysis Table
Key Research Findings and Insights
Methoxy groups at the 4-position (target compound) may offer better metabolic stability than 2-methoxy analogs () due to reduced steric hindrance .
Synthetic Considerations :
- Piperazine-containing compounds (e.g., target compound, ) likely involve nucleophilic substitution or coupling reactions, whereas sulfonamide derivatives () require sulfonylation steps .
Physicochemical Properties :
- Higher molecular weight compounds (e.g., ’s 542.57 g/mol) face bioavailability challenges compared to the target compound (345.4 g/mol) .
Biological Activity
The compound 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a derivative of tetrahydropyrimidine with significant potential in pharmacology. Its structure suggests multiple biological activities, particularly in the realm of neuroprotection and potential therapeutic applications for neurological disorders.
The chemical formula for this compound is with a molecular weight of 382.42 g/mol. It features a tetrahydropyrimidine core substituted with an ethyl group and a piperazine moiety that includes a methoxyphenyl substituent.
Neuroprotective Properties
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit neuroprotective effects. Specifically, the compound has been linked to potential therapeutic benefits for conditions such as Parkinson's disease. In animal studies, it has demonstrated the ability to reverse the neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a common model for Parkinson's disease research .
Antitumor Activity
In addition to neuroprotection, there are indications that similar compounds within this class may possess antitumor properties. For example, studies on structurally related piperazine derivatives have shown promising results against various cancer cell lines . The structure-activity relationship (SAR) analyses suggest that modifications to the piperazine and tetrahydropyrimidine components can enhance antitumor efficacy.
Case Studies and Experimental Data
- Neuroprotection Against MPTP :
- Antitumor Efficacy :
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the presence of both the piperazine ring and the methoxyphenyl group is crucial for maintaining biological activity. Variations in these substituents can lead to significant changes in potency and selectivity towards specific biological targets.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased neuroprotective effects |
| Alteration of piperazine substituents | Enhanced antitumor activity |
| Ethyl substitution on tetrahydropyrimidine | Improved solubility and bioavailability |
Q & A
Basic: What are the typical synthetic routes for 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione?
Answer:
The synthesis involves multi-step reactions:
Piperazine Functionalization : The 4-(4-methoxyphenyl)piperazine moiety is synthesized via nucleophilic substitution between 4-methoxyphenyl halides and piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
Pyrimidine Ring Formation : The tetrahydropyrimidine-dione core is constructed using a Biginelli-like condensation. Ethyl acetoacetate, urea/thiourea, and aldehydes are reacted in acidic conditions (e.g., HCl/acetic acid) to form the dihydropyrimidinone scaffold .
Coupling Reactions : The piperazine and pyrimidine-dione units are linked via alkylation or nucleophilic substitution. For example, 6-chloro derivatives of pyrimidine-dione react with the piperazine intermediate in the presence of K₂CO₃ in acetonitrile at 60–80°C .
Characterization : Confirm structure via ¹H/¹³C NMR (peaks at δ 1.2–1.4 ppm for ethyl group, δ 3.7–4.0 ppm for piperazine N–CH₂), and LC-MS for molecular ion verification .
Basic: How is the molecular structure of this compound validated in academic research?
Answer:
Key methods include:
- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement. For example, dihedral angles between the pyrimidine-dione core and piperazine ring confirm non-planarity (e.g., 65–89° deviations observed in related compounds) .
- NMR Spectroscopy : ¹H NMR identifies protons on the ethyl group (triplet at δ ~1.3 ppm) and methoxy group (singlet at δ ~3.8 ppm). 2D NMR (COSY, HSQC) maps coupling between piperazine N–CH₂ and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]⁺ at m/z 387.2 for C₁₉H₂₃N₄O₃) .
Advanced: How can researchers optimize the synthesis to improve enantiomeric purity for chiral derivatives?
Answer:
Chiral purity is critical for biological activity. Strategies include:
- Asymmetric Catalysis : Use chiral catalysts (e.g., L-proline) during pyrimidine ring formation to induce enantioselectivity .
- Chiral Resolution : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Stereospecific Reagents : Substitute racemic ethyl acetoacetate with enantiomerically pure starting materials. Monitor optical rotation ([α]ᴅ) and circular dichroism (CD) for validation .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies often arise from assay conditions. Mitigation approaches:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, variations in ATP concentration in kinase assays alter IC₅₀ values .
- Evaluate Physicochemical Factors : Solubility (logP ~2.5 for this compound) impacts bioavailability. Use DMSO stocks ≤0.1% to avoid solvent toxicity .
- Validate Target Engagement : Employ orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
Basic: What are the primary biological targets or applications studied for this compound?
Answer:
Research focuses on:
- Neurological Targets : Dopamine (D₂/D₃) and serotonin (5-HT₁A) receptors due to structural similarity to arylpiperazine pharmacophores. Radioligand displacement assays (e.g., using [³H]spiperone) quantify receptor affinity .
- Anticancer Activity : Pyrimidine-dione derivatives inhibit topoisomerase II. Evaluate via DNA relaxation assays and cytotoxicity in MCF-7 cells .
Advanced: What computational methods predict the compound’s reactivity or drug-likeness?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl groups at positions 2 and 4) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA ~75 Ų, ≤10 rotatable bonds). This compound’s logP ~2.5 suggests moderate blood-brain barrier penetration .
- Molecular Docking : AutoDock Vina models interactions with D₂ receptors (PDB: 6CM4). Key residues: Asp114 (hydrogen bonding with piperazine N–H) .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities ≥0.1%. Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .
- Karl Fischer Titration : Quantifies hygroscopicity (critical for piperazine-containing compounds) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications : Vary substituents on the piperazine (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess receptor selectivity .
- Pyrimidine Substitutions : Replace the ethyl group with bulkier tert-butyl to evaluate steric effects on binding .
- Bioisosteric Replacement : Substitute dione with thione (C=O → C=S) to modulate electronic properties. Compare IC₅₀ in enzyme inhibition assays .
Advanced: What strategies address low solubility in pharmacological assays?
Answer:
- Prodrug Design : Introduce phosphate esters at the dione oxygen to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release. Characterize via dynamic light scattering (DLS) .
- Co-solvency : Use PEG 400/water mixtures (up to 20% v/v) without compromising cell viability .
Basic: What safety precautions are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
